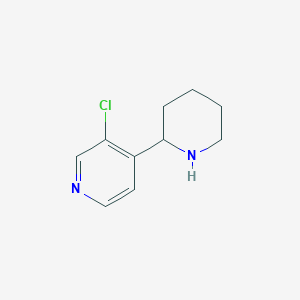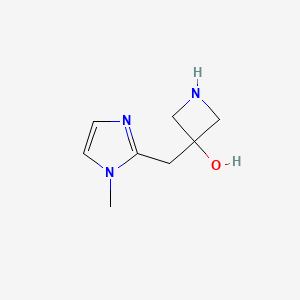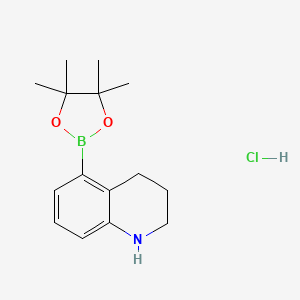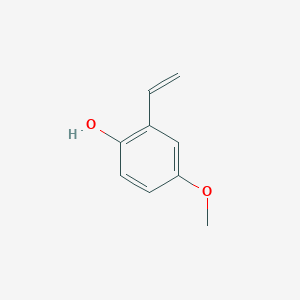
2-(4-cyclopropyl-1H-pyrazol-1-yl)ethan-1-aminedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride typically involves the following steps:
Formation of the pyrazole ring: The initial step involves the cyclization of a suitable precursor to form the pyrazole ring. This can be achieved by reacting a hydrazine derivative with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via a cyclopropanation reaction, where a suitable cyclopropylating agent, such as diazomethane, is used.
Attachment of the ethanamine moiety: The ethanamine group can be introduced through a nucleophilic substitution reaction, where an appropriate alkylating agent, such as ethyl bromide, is used.
Formation of the dihydrochloride salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of 2-(4-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow reactors and automated synthesis platforms.
化学反応の分析
Types of Reactions
2-(4-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethanamine moiety, where nucleophiles such as halides or alkoxides replace the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted ethanamine derivatives.
科学的研究の応用
2-(4-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and analgesic drugs.
Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Industry: It serves as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-(4-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-(3-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine hydrochloride
- 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles
Uniqueness
2-(4-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring and the presence of the cyclopropyl group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C8H15Cl2N3 |
|---|---|
分子量 |
224.13 g/mol |
IUPAC名 |
2-(4-cyclopropylpyrazol-1-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C8H13N3.2ClH/c9-3-4-11-6-8(5-10-11)7-1-2-7;;/h5-7H,1-4,9H2;2*1H |
InChIキー |
IOVDANUSJWFIPF-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=CN(N=C2)CCN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]methanamine](/img/structure/B13610817.png)
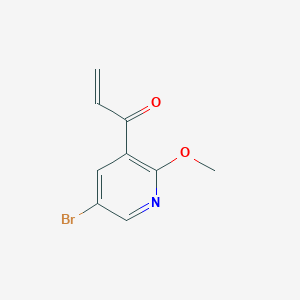
![rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol](/img/structure/B13610829.png)



